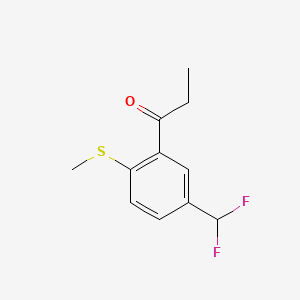
1-(5-(Difluoromethyl)-2-(methylthio)phenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-(Difluoromethyl)-2-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C11H12F2OS. This compound is characterized by the presence of a difluoromethyl group and a methylthio group attached to a phenyl ring, along with a propanone moiety. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
The synthesis of 1-(5-(Difluoromethyl)-2-(methylthio)phenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(methylthio)benzaldehyde and difluoromethyl ketone.
Reaction Conditions: The key steps involve the formation of the difluoromethyl group and its subsequent attachment to the phenyl ring. This is often achieved through a series of reactions including halogenation, nucleophilic substitution, and condensation reactions.
Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
化学反应分析
1-(5-(Difluoromethyl)-2-(methylthio)phenyl)propan-1-one undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace one or both fluorine atoms.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products: The major products of these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
科学研究应用
1-(5-(Difluoromethyl)-2-(methylthio)phenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: In the industrial sector, it is used in the synthesis of advanced materials and specialty chemicals.
作用机制
The mechanism of action of 1-(5-(Difluoromethyl)-2-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The pathways affected by this compound can include signal transduction pathways, metabolic pathways, and gene expression regulation.
Effects: The effects of these interactions can result in changes in cellular processes, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
相似化合物的比较
1-(5-(Difluoromethyl)-2-(methylthio)phenyl)propan-1-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(3-(Difluoromethyl)-5-(methylthio)phenyl)propan-1-one and 1-(3-(Difluoromethoxy)-5-(methylthio)phenyl)propan-1-one share structural similarities.
Uniqueness: The presence of the difluoromethyl group at the 5-position and the methylthio group at the 2-position of the phenyl ring distinguishes it from its analogs. This unique arrangement can result in different chemical reactivity and biological activity.
Comparison: Compared to its analogs, this compound may exhibit distinct properties such as higher stability, different solubility, and unique biological effects.
生物活性
1-(5-(Difluoromethyl)-2-(methylthio)phenyl)propan-1-one is an organic compound notable for its unique structural features, which include a difluoromethyl group and a methylthio group attached to a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. The molecular formula of this compound is C11H12F2OS, with a molecular weight of approximately 230.27 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The difluoromethyl and methylthio groups enhance the compound's lipophilicity, potentially leading to increased interactions with cellular membranes and biological receptors. Preliminary studies suggest that this compound may modulate cellular pathways related to growth and apoptosis, making it a candidate for further pharmacological studies .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting its potential use as an antibacterial agent. The specific mechanism by which the compound exerts its antimicrobial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in anticancer applications. Initial findings indicate that it may inhibit the proliferation of cancer cells through mechanisms such as induction of apoptosis and modulation of cell cycle progression. Ongoing research aims to elucidate the specific signaling pathways affected by this compound, which could lead to the development of novel anticancer therapies.
Case Studies
Several case studies have investigated the biological effects of this compound:
- Case Study 1 : A study conducted on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an effective anticancer agent.
- Case Study 2 : In an animal model, administration of the compound demonstrated significant antibacterial activity against Staphylococcus aureus, highlighting its therapeutic potential in treating infections caused by resistant strains.
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
属性
分子式 |
C11H12F2OS |
|---|---|
分子量 |
230.28 g/mol |
IUPAC 名称 |
1-[5-(difluoromethyl)-2-methylsulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C11H12F2OS/c1-3-9(14)8-6-7(11(12)13)4-5-10(8)15-2/h4-6,11H,3H2,1-2H3 |
InChI 键 |
GJKNZNMMXCOUPY-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1=C(C=CC(=C1)C(F)F)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















